4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride
CAS No.: 1297344-84-3
Cat. No.: VC2838394
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1297344-84-3 |
---|---|
Molecular Formula | C8H11ClN2O2 |
Molecular Weight | 202.64 g/mol |
IUPAC Name | 4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C8H10N2O2.ClH/c11-8(12)5-2-1-3-6-7(5)10-4-9-6;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H |
Standard InChI Key | BZSFLKGWGMJLBI-UHFFFAOYSA-N |
SMILES | C1CC(C2=C(C1)NC=N2)C(=O)O.Cl |
Canonical SMILES | C1CC(C2=C(C1)NC=N2)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Properties
Basic Identification
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride is a derivative of benzimidazole with a hydrochloride salt form. It features a fused ring system comprising a tetrahydrobenzene ring and an imidazole moiety, with a carboxylic acid functional group at position 7. The compound's essential identification parameters are summarized in Table 1.
Table 1: Identification Parameters of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride
Parameter | Value |
---|---|
CAS Registry Number | 1297344-84-3 |
Molecular Formula | C8H11ClN2O2 |
Molecular Weight | 202.64 g/mol |
IUPAC Name | 4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxylic acid;hydrochloride |
PubChem Compound ID | 53231037 |
The chemical structure features a partially saturated benzene ring fused with an imidazole ring, creating the tetrahydrobenzo[d]imidazole scaffold. The carboxylic acid group at position 7 and the hydrochloride salt formation are critical structural features that influence the compound's physicochemical properties .
Chemical Descriptors and Identifiers
For computational chemistry and database searches, several chemical identifiers are essential. These standardized notations facilitate unambiguous identification of the compound across different chemical databases and literature sources, as detailed in Table 2.
Table 2: Chemical Descriptors and Identifiers
Identifier Type | Value |
---|---|
Standard InChI | InChI=1S/C8H10N2O2.ClH/c11-8(12)5-2-1-3-6-7(5)10-4-9-6;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H |
Standard InChIKey | BZSFLKGWGMJLBI-UHFFFAOYSA-N |
SMILES | C1CC(C2=C(C1)NC=N2)C(=O)O.Cl |
Canonical SMILES | C1CC(C2=C(C1)NC=N2)C(=O)O.Cl |
These identifiers provide a standardized way to represent the compound's structure in chemical databases and publications, facilitating information retrieval and structural comparisons .
Physical and Chemical Properties
Physicochemical Profile
The physicochemical properties of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride play a crucial role in determining its behavior in various chemical environments and its potential applications. Table 3 summarizes these properties.
Table 3: Physicochemical Properties
Property | Value |
---|---|
Physical State | Solid |
Solubility | Soluble in water, methanol, and DMSO |
pKa | Not specifically reported in available data |
Melting Point | Not specifically reported in available data |
Boiling Point | Not specifically reported in available data |
The compound's benzimidazole core contributes to its aromatic character, while the tetrahydro portion adds flexibility to the structure. The carboxylic acid functional group imparts acidity and provides a site for potential derivatization through esterification or amide formation .
Synthesis and Production Methods
General Synthetic Approaches
The synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride typically follows methods common to benzimidazole derivatives. These generally involve the condensation of appropriate precursors followed by carboxylation reactions.
A general synthetic approach may involve:
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Formation of the tetrahydrobenzene ring with appropriate functional groups
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Introduction of the imidazole ring through cyclization reactions
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Carboxylation at position 7
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Conversion to the hydrochloride salt form
The specific reaction conditions, including temperature, solvents, and catalysts, significantly influence the yield and purity of the final product.
Purification and Characterization
Following synthesis, purification typically involves recrystallization techniques, with characterization performed using various analytical methods such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and assess purity. High-performance liquid chromatography (HPLC) is commonly employed to determine the purity level, which is typically required to be 95% or higher for research applications .
Chemical Reactivity and Stability
Functional Group Reactivity
The 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride contains several reactive functional groups:
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The carboxylic acid group is susceptible to nucleophilic acyl substitution reactions, allowing for the formation of esters, amides, and acid anhydrides.
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The imidazole ring can participate in various reactions including alkylation, acylation, and complexation with metal ions.
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The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors in intermolecular interactions.
These reactive sites make the compound valuable as a building block in organic synthesis and medicinal chemistry applications.
Stability Considerations
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Moisture sensitivity: The hydrochloride salt may be hygroscopic
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Light sensitivity: Extended exposure to light could lead to degradation
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Thermal stability: Elevated temperatures may accelerate decomposition
For optimal storage, the compound should be kept in a tightly closed container, protected from light, and stored in a cool, dry place .
Applications in Research and Development
Chemical Synthesis Applications
As a functionalized heterocyclic compound, 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride serves as a valuable building block in the synthesis of more complex molecular structures. The carboxylic acid functional group provides a versatile handle for further derivatization through various coupling reactions .
Parameter | Details |
---|---|
GHS Pictogram | Warning |
Signal Word | Warning |
Hazard Statements | H302 (Harmful if swallowed) |
Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
These safety classifications indicate that while the compound presents certain hazards, they can be managed with appropriate safety precautions .
Comparative Analysis with Related Compounds
Structural Analogs
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride has several structural analogs with different positions of the carboxylic acid group or different salt forms. Table 5 compares this compound with its close structural relatives.
Table 5: Comparison with Structural Analogs
Compound | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride | 1297344-84-3 | C8H11ClN2O2 | Carboxylic acid at position 7 |
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride | 131020-57-0 | C8H11ClN2O2 | Carboxylic acid at position 5 |
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-6-carboxylic acid | 26751-24-6 | C8H10N2O2 | Carboxylic acid at position 6; free acid form |
These structural variations can significantly impact the compounds' physicochemical properties and potential biological activities, despite their similar chemical formulas .
Functional Group Position Effects
The position of the carboxylic acid group within the tetrahydrobenzene ring affects several properties:
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Electronic distribution: Different positions alter the electron density throughout the molecule
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Spatial orientation: Affects the three-dimensional structure and potential interactions with biological targets
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Reactivity patterns: The local chemical environment can influence the reactivity of both the carboxylic acid and the imidazole ring
These positional isomers provide a useful comparison for structure-activity relationship studies in medicinal chemistry research .
Current Research Directions and Future Perspectives
Emerging Applications
While specific research focused on 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride is relatively limited in the available literature, the benzimidazole scaffold continues to attract significant research interest across multiple disciplines:
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Drug discovery: Exploration of novel benzimidazole derivatives as potential therapeutic agents
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Materials science: Development of benzimidazole-based polymers and coordination compounds
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Catalysis: Investigation of benzimidazole derivatives as catalysts or ligands in organometallic chemistry
These broader research trends suggest potential future applications for functionalized benzimidazoles like 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride.
Future Research Opportunities
Several research directions could further explore the properties and applications of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride:
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Comprehensive physicochemical characterization studies
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Evaluation of biological activities against various targets
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Exploration of derivatization strategies leveraging the carboxylic acid functionality
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Investigation of potential metal coordination properties through the imidazole nitrogen atoms
Such studies would expand the understanding of this compound and potentially uncover novel applications.
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